N-(2-benzoylphenyl)-2-chloro-N-methylacetamide

CAS No.:

Cat. No.: VC17983559

Molecular Formula: C16H14ClNO2

Molecular Weight: 287.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14ClNO2 |

|---|---|

| Molecular Weight | 287.74 g/mol |

| IUPAC Name | N-(2-benzoylphenyl)-2-chloro-N-methylacetamide |

| Standard InChI | InChI=1S/C16H14ClNO2/c1-18(15(19)11-17)14-10-6-5-9-13(14)16(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

| Standard InChI Key | LMOLQIXBWVLZHN-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)CCl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

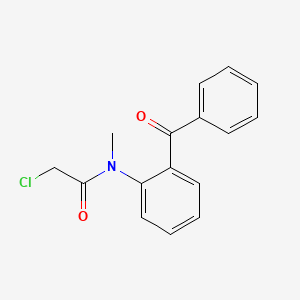

N-(2-Benzoylphenyl)-2-chloro-N-methylacetamide belongs to the acetamide family, featuring a benzoylphenyl moiety and a chloro-substituted acetamide chain. Key structural attributes include:

-

Molecular Formula: C₁₆H₁₄ClNO₂

-

Molecular Weight: 287.74 g/mol

-

IUPAC Name: N-(2-benzoylphenyl)-2-chloro-N-methylacetamide

-

SMILES: CN(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)CCl

The benzoyl group introduces aromaticity and electron-withdrawing effects, while the chloro and methyl substituents influence steric and electronic properties .

Physicochemical Properties

While empirical data for this exact compound is sparse, analogs suggest the following properties:

| Property | Value/Description |

|---|---|

| Lipophilicity (logP) | ~2.5 (estimated) |

| Solubility | Low in water; soluble in DMSO, DMF |

| Melting Point | Not reported |

| Stability | Stable under inert conditions |

The chloro group enhances electrophilicity, making the compound reactive toward nucleophiles .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves acylation of 2-aminobenzophenone with chloroacetyl chloride. A base such as triethylamine is used to neutralize HCl formed during the reaction. The process proceeds as follows:

-

Reaction Setup: 2-Aminobenzophenone is dissolved in anhydrous dichloromethane.

-

Acylation: Chloroacetyl chloride is added dropwise at 0°C, followed by triethylamine.

-

Stirring: The mixture is stirred at room temperature for 12–24 hours.

-

Workup: The product is extracted, washed, and purified via column chromatography .

Key Reaction:

Industrial Production

Continuous flow chemistry is employed for scalable synthesis, ensuring efficient mixing and temperature control. This method reduces reaction times and improves yield compared to batch processes .

Chemical Reactivity

Nucleophilic Substitution

The chloro group undergoes substitution with nucleophiles (e.g., amines, thiols) to form derivatives:

Oxidation and Reduction

-

Oxidation: The benzoyl group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

-

Reduction: LiAlH₄ reduces the carbonyl to a hydroxyl group, yielding 2-(2-hydroxyphenyl)-N-methylacetamide .

Biological Activity and Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing anti-inflammatory and analgesic agents. Structural analogs (e.g., 2-(2-amino-3-benzoylphenyl)acetamides) exhibit:

-

Anti-inflammatory Activity: Comparable to indomethacin in rodent models.

-

Analgesic Effects: Significant pain reduction in hot-plate tests .

Comparison with Structural Analogs

N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (CAS 6021-21-2)

This dichloro derivative (C₁₆H₁₃Cl₂NO₂) differs by an additional chloro substituent on the phenyl ring, enhancing lipophilicity (logP ~3.0) and altering reactivity .

2-Chloro-N-methylacetamide (CAS 96-30-0)

A simpler analog (C₃H₆ClNO) used in synthesizing antipsychotics like remoxipride. Lacks aromatic groups, reducing steric hindrance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume